molecular formula C11H15NO4 B15225587 Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate

Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate

Cat. No.: B15225587
M. Wt: 225.24 g/mol
InChI Key: IUZMOAMXFOYOJH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate typically involves the esterification of 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can be explored to minimize the use of corrosive liquid acids and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-3-(2-oxo-5-methoxyphenyl)propanoate.

    Reduction: Formation of 2-amino-3-(2-hydroxy-5-methoxyphenyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. Additionally, its antioxidant properties may be attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound from which methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate is derived.

    Tyrosine: Another amino acid with a hydroxy group on the phenyl ring.

    Methoxyphenylalanine: A derivative with a methoxy group on the phenyl ring.

Uniqueness

This compound is unique due to the combination of functional groups present on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate

InChI

InChI=1S/C11H15NO4/c1-15-8-3-4-10(13)7(5-8)6-9(12)11(14)16-2/h3-5,9,13H,6,12H2,1-2H3

InChI Key

IUZMOAMXFOYOJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CC(C(=O)OC)N

Origin of Product

United States

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